4-(3-methoxyphenyl)piperazin-1-amine dihydrochloride
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Overview
Description
4-(3-methoxyphenyl)piperazin-1-amine dihydrochloride is a chemical compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound features a piperazine ring substituted with a 3-methoxyphenyl group and an amine group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenyl)piperazin-1-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(3-methoxyphenyl)piperazin-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
4-(3-methoxyphenyl)piperazin-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenyl)piperazin-1-amine dihydrochloride involves its interaction with specific molecular targets. It is known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This mechanism is similar to that of other piperazine derivatives, which act as GABA receptor agonists .
Comparison with Similar Compounds
Similar Compounds
para-Methoxyphenylpiperazine: Shares a similar structure but differs in its pharmacological effects.
1-Amino-4-methylpiperazine: Another piperazine derivative with different substituents and applications.
Uniqueness
4-(3-methoxyphenyl)piperazin-1-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a GABA receptor agonist sets it apart from other piperazine derivatives .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2770359-64-1 |
---|---|
Molecular Formula |
C11H19Cl2N3O |
Molecular Weight |
280.2 |
Purity |
95 |
Origin of Product |
United States |
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